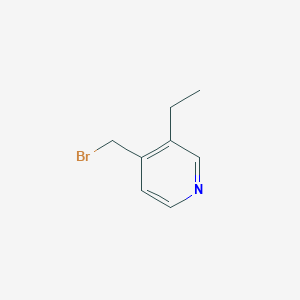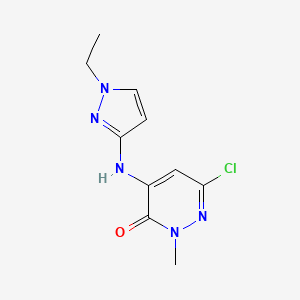
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a chloro-substituted pyridazinone ring and a pyrazolylamino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Amination: The synthesized pyrazole is then subjected to amination with an ethylating agent to introduce the ethyl group at the desired position.
Pyridazinone Ring Formation: The final step involves the cyclization of the aminopyrazole with a chloro-substituted pyridazinone precursor under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the pyridazinone ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced pyridazinone derivatives.
Substitution: Formation of amino or thio-substituted pyridazinone derivatives.
Scientific Research Applications
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Interfering with DNA/RNA: Affecting the synthesis or function of genetic material.
Comparison with Similar Compounds
Similar Compounds
4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one: Lacks the chloro substitution.
6-chloro-4-(1-methyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one: Contains a methyl group instead of an ethyl group.
Uniqueness
6-chloro-4-(1-ethyl-1H-pyrazol-3-ylamino)-2-methylpyridazin-3(2H)-one is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs. The presence of the chloro group can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C10H12ClN5O |
|---|---|
Molecular Weight |
253.69 g/mol |
IUPAC Name |
6-chloro-4-[(1-ethylpyrazol-3-yl)amino]-2-methylpyridazin-3-one |
InChI |
InChI=1S/C10H12ClN5O/c1-3-16-5-4-9(14-16)12-7-6-8(11)13-15(2)10(7)17/h4-6H,3H2,1-2H3,(H,12,14) |
InChI Key |
FTJLJPYQNAEQJV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)NC2=CC(=NN(C2=O)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
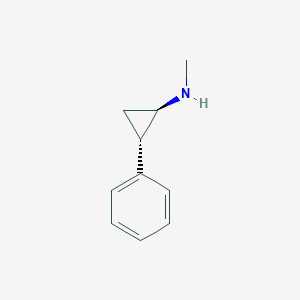
![4,4-Dimethyl-2-[2-(8-phenyloctyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B8527394.png)
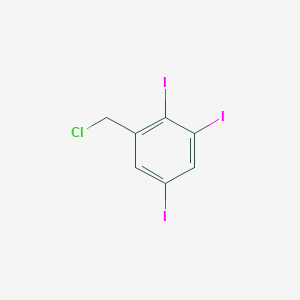
![1-Piperazinepropanoic acid, 4-(7-chloro-2-methyl-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-yl)-alpha,alpha-dimethyl-](/img/structure/B8527401.png)
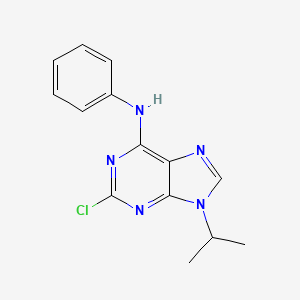

![methyl 7-(6-methoxypyridin-2-yl)-2-methylsulfanylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B8527430.png)
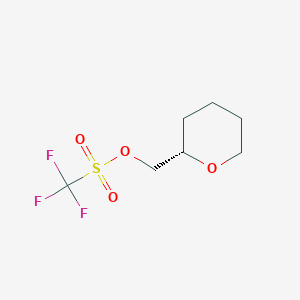
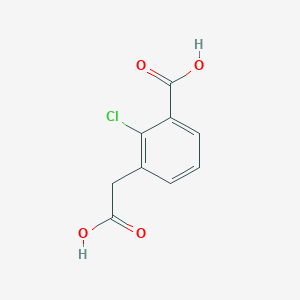
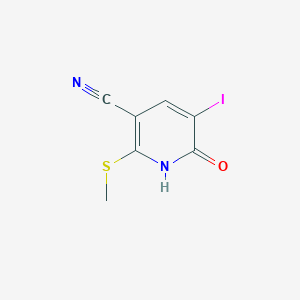
![7-Phenyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B8527471.png)

![ethyl 4-(benzenesulfonamido)-2-bromo-6-methylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8527476.png)
